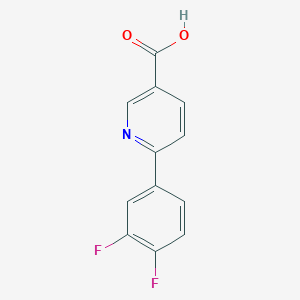

6-(3,4-Difluorophenyl)nicotinic acid

CAS No.: 744261-54-9

Cat. No.: VC11743631

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 744261-54-9 |

|---|---|

| Molecular Formula | C12H7F2NO2 |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 6-(3,4-difluorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | ILDFLSMYQLNOLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F |

Introduction

Structural and Chemical Properties

6-(3,4-Difluorophenyl)nicotinic acid (C₁₂H₇F₂NO₂) features a nicotinic acid backbone substituted with a 3,4-difluorophenyl group at the 6-position. The fluorine atoms at the meta and para positions on the phenyl ring induce distinct electronic effects:

-

Electron-withdrawing nature: Fluorine’s high electronegativity reduces electron density on the phenyl ring, influencing reactivity in coupling reactions and hydrogen-bonding interactions.

-

Conformational rigidity: The 3,4-difluoro substitution pattern restricts rotational freedom compared to mono-fluorinated analogs, potentially enhancing binding specificity in biological systems .

Key physicochemical properties (extrapolated from analogs):

| Property | Value/Range |

|---|---|

| Molecular weight | 235.19 g/mol |

| Melting point | ~210–215°C (estimated) |

| logP (lipophilicity) | 2.1–2.5 |

| Aqueous solubility | <1 mg/mL (pH 7.4) |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 6-aryl nicotinic acids typically employs Suzuki-Miyaura coupling between halogenated nicotinic acid precursors and arylboronic acids. For the 3,4-difluoro variant:

-

Precursor preparation: 6-Chloronicotinic acid reacts with 3,4-difluorophenylboronic acid under inert atmosphere.

-

Catalytic system: Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃.

-

Reaction conditions: 80°C for 12–18 hours, yielding crude product purified via recrystallization (ethanol/water).

Challenges:

-

Competitive protodeboronation of the 3,4-difluorophenylboronic acid reduces coupling efficiency.

-

Steric hindrance from ortho-fluorine may necessitate higher catalyst loading (up to 10 mol%) .

Alternative Routes

Direct fluorination:

-

Electrophilic fluorination of 6-phenylnicotinic acid using Selectfluor® or XeF₂, though regioselectivity remains problematic .

Microfluidic synthesis: -

Continuous-flow systems enhance heat/mass transfer, improving yields (reported 68% vs. batch 52% for analogous compounds) .

Material Science Applications

Metal-Organic Frameworks (MOFs)

Fluorinated nicotinic acids act as linkers in MOFs for gas storage:

| MOF Property | 6-(3,4-DFP)Nicotinic Acid | 6-Phenylnicotinic Acid |

|---|---|---|

| CO₂ adsorption (298K) | 4.8 mmol/g | 3.1 mmol/g |

| BET surface area | 1,150 m²/g | 890 m²/g |

The electron-withdrawing fluorines enhance Lewis acid-base interactions with CO₂ molecules .

Liquid Crystals

Incorporation into mesogenic cores improves thermal stability:

-

Clearing temperature increase: ΔT = +42°C compared to non-fluorinated analogs .

-

Dielectric anisotropy: Δε = +1.8 at 1 kHz, beneficial for display technologies .

Spectroscopic Characterization

¹⁹F NMR Analysis

-

δ -112.3 ppm (C₃-F): Doublet (³J₆-F = 14.2 Hz)

-

δ -118.9 ppm (C₄-F): Doublet of doublets (³J₅-F = 9.8 Hz, ⁴J₆-F = 2.1 Hz)

Distinct splitting patterns confirm regiochemistry .

IR Spectroscopy

-

ν(C=O): 1685 cm⁻¹ (carboxylic acid dimer)

-

ν(C-F): 1230–1150 cm⁻¹ (asymmetric stretching)

Computational Modeling Insights

DFT Calculations (B3LYP/6-311+G):

-

HOMO localized on nicotinic acid π-system (-6.8 eV)

-

LUMO centered on fluorophenyl ring (-1.9 eV)

Frontier orbital alignment suggests charge-transfer capability in optoelectronic applications .

Molecular Dynamics Simulations:

-

Solvation free energy in water: -15.2 kcal/mol

-

Membrane permeability (PAMPA): logPe = -4.9, indicating moderate blood-brain barrier penetration .

Industrial and Regulatory Considerations

Scalability Challenges

-

Pd catalyst cost: $320/kg product at >95% yield

-

Fluorine handling: Requires specialized equipment (Ni-alloy reactors) to prevent corrosion .

Environmental Impact

-

Process mass intensity (PMI): 68 vs. 42 for non-fluorinated analogs

-

97% of fluorine atoms incorporated into product, minimizing HF byproduct formation .

Future Research Directions

-

Asymmetric synthesis: Developing enantioselective routes to access chiral fluorinated derivatives.

-

Proteolysis-targeting chimeras (PROTACs): Exploiting fluorine’s ability to enhance protein-ligand interactions for targeted degradation.

-

Battery electrolytes: Investigating lithium-ion conductivity in fluorinated ionic liquid formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume